molecular formula C15H21NO3 B14795179 1-(Azepan-1-yl)-2-(3-(hydroxymethyl)phenoxy)ethan-1-one

1-(Azepan-1-yl)-2-(3-(hydroxymethyl)phenoxy)ethan-1-one

Cat. No.: B14795179
M. Wt: 263.33 g/mol
InChI Key: XVVAASRNHVSRKL-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(3-(hydroxymethyl)phenoxy)ethan-1-one is an organic compound that features a unique structure combining an azepane ring, a phenoxy group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-(3-(hydroxymethyl)phenoxy)ethan-1-one typically involves the reaction of hexamethyleneimine with 4-fluoroacetophenone in the presence of dimethyl sulfoxide at 115°C for 16 hours under an inert atmosphere . This method yields the desired compound with a high degree of purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-(3-(hydroxymethyl)phenoxy)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-(Azepan-1-yl)-2-(3-(hydroxymethyl)phenoxy)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-(3-(hydroxymethyl)phenoxy)ethan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azepan-1-yl)-2-(3-(hydroxymethyl)phenoxy)ethan-1-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[3-(hydroxymethyl)phenoxy]ethanone

InChI

InChI=1S/C15H21NO3/c17-11-13-6-5-7-14(10-13)19-12-15(18)16-8-3-1-2-4-9-16/h5-7,10,17H,1-4,8-9,11-12H2

InChI Key

XVVAASRNHVSRKL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=CC(=C2)CO

Origin of Product

United States

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